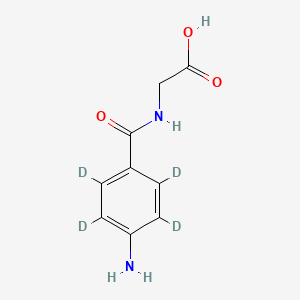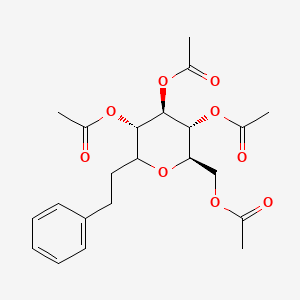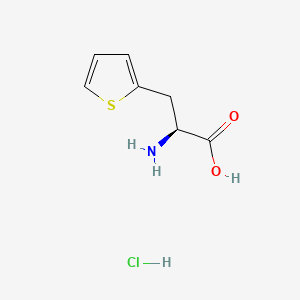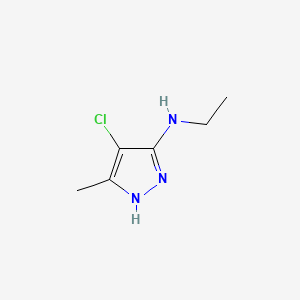
4-Aminohippuric-d4 Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminohippuric-d4 Acid is a labelled 4-Aminohippuric acid . It is an acyl glycine, which are normally minor metabolites of fatty acids . The sodium salt form of 4-Aminohippuric acid can be used as a diagnostic tool to measure effective renal plasma flow (ERPF) .
Molecular Structure Analysis
The molecular formula of this compound is C9H6D4N2O3 . The InChI key is HSMNQINEKMPTIC-RHQRLBAQSA-N .Physical And Chemical Properties Analysis
The melting point of this compound is greater than 246°C . The molecular weight is 198.21 .科学的研究の応用
Amino Acids Detection and Applications
Biosensors for Amino Acids : Recent advances in biosensors have improved the detection and quantification of D-Amino acids, highlighting their specific biological functions in mammals and their applications in food safety, human health, and neurological research. Biosensors offer rapid and selective determination, crucial for life science investigations and industrial applications (Rosini, D’Antona, & Pollegioni, 2020).
Herbicide Toxicity and Environmental Impact
Herbicides and Ecosystems : Studies on herbicides, such as 2,4-Dichlorophenoxyacetic acid, have raised concerns regarding their environmental fate, behavior, and ecotoxicological effects on aquatic and terrestrial life. These investigations emphasize the need for sustainable use and effective mitigation strategies to protect ecosystems (Islam et al., 2017).
Pharmacological Roles of Amino Acid Derivatives
DPP-4 Inhibitors : The study of dipeptidyl peptidase 4 (DPP-4) inhibitors, related to amino acid processing, has provided insights into their therapeutic potential for managing diabetes and other metabolic disorders. These inhibitors help modulate the incretin hormones, influencing insulin release and glucose metabolism (Costante et al., 2015).
作用機序
Target of Action
4-Aminohippuric-d4 Acid, commonly known as PAH, is primarily used in medical tests involving the kidney . It is utilized in the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . The primary targets of this compound are the glomeruli and the proximal tubules of the kidneys .
Mode of Action
This compound is filtered by the glomeruli and is actively secreted by the proximal tubules . At low plasma concentrations (1.0 to 2.0 mg/100 mL), an average of 90 percent of aminohippurate is cleared by the kidneys from the renal bloodstream in a single circulation . It is ideally suited for measurement of ERPF since it has a high clearance, is essentially nontoxic at the plasma concentrations reached with recommended doses, and its analytical determination is relatively simple and accurate .
Biochemical Pathways
It is known that the compound plays a crucial role in the study of renal physiology and pathophysiology, enhancing our understanding of kidney diseases
Pharmacokinetics
It is known that the compound is used to measure the functional capacity of the renal tubular secretory mechanism or transport maximum (tm pah) . This is accomplished by elevating the plasma concentration to levels (40-60 mg/100 mL) sufficient to saturate the maximal capacity of the tubular cells to secrete aminohippurate .
Result of Action
The primary result of the action of this compound is the measurement of effective renal plasma flow (ERPF) and the functional capacity of the renal excretory system . It provides critical insights into kidney health and function .
Action Environment
The action environment of this compound is primarily the renal system, specifically the glomeruli and the proximal tubules of the kidneys . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the overall health of the kidneys, the presence of other compounds or medications in the body, and individual patient factors such as age and overall health status .
特性
IUPAC Name |
2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNQINEKMPTIC-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCC(=O)O)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)




